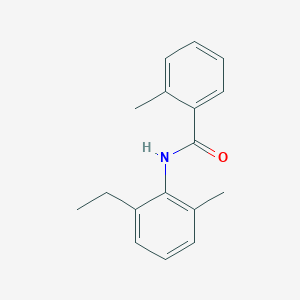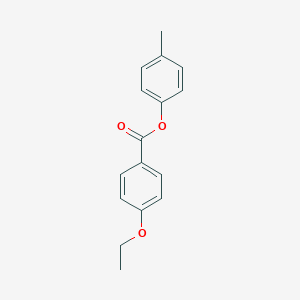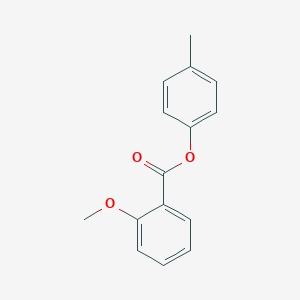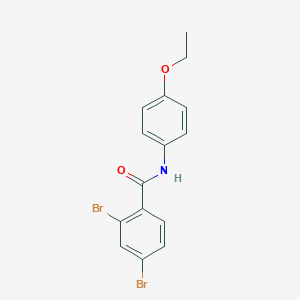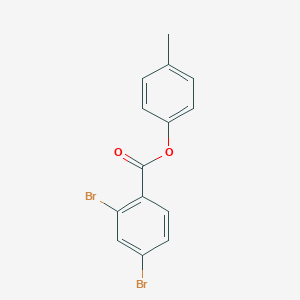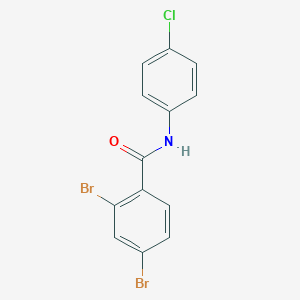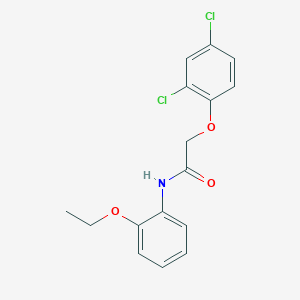
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide, also known as CFA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CFA belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential in treating pain, inflammation, and other conditions. In
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain and inflammation regulation, among other physiological processes. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have other biochemical and physiological effects. For example, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have anti-tumor effects, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in lab experiments is that it is a relatively selective inhibitor of FAAH, meaning it does not have significant effects on other enzymes or receptors in the body. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have good pharmacokinetic properties, meaning it is easily absorbed and distributed in the body. However, one limitation of using N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-methylbutanamide and its potential therapeutic applications. One area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide and its effects on different physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3-methylbutanamide. The overall yield of this synthesis method is around 30-40%, making it a relatively efficient process for producing N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in the lab.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and anxiety. In preclinical studies, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to reduce pain and inflammation in animal models, suggesting that it may have potential as a treatment for chronic pain conditions. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have anxiolytic effects, meaning it may be useful in treating anxiety disorders.
Propiedades
Fórmula molecular |
C11H13ClFNO |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H13ClFNO/c1-7(2)5-11(15)14-8-3-4-10(13)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Clave InChI |
UCRUPDLBRNQIHP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
SMILES canónico |
CC(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




